![molecular formula C7H13NO2S B1519207 2-[Methyl(thiolan-3-yl)amino]acetic acid CAS No. 1095626-10-0](/img/structure/B1519207.png)
2-[Methyl(thiolan-3-yl)amino]acetic acid
Overview
Description
“2-[Methyl(thiolan-3-yl)amino]acetic acid” is a chemical compound with the CAS Number: 1095626-10-0 . It has a molecular weight of 175.25 and its IUPAC name is [methyl (tetrahydro-3-thienyl)amino]acetic acid . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[Methyl(thiolan-3-yl)amino]acetic acid” is 1S/C7H13NO2S/c1-8(4-7(9)10)6-2-3-11-5-6/h6H,2-5H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[Methyl(thiolan-3-yl)amino]acetic acid” has a molecular weight of 175.25 . It is typically stored at 4°C and is available in powder form .Scientific Research Applications
Reactive Sites and Modification
The study on human alpha 2-macroglobulin provided insights into the reaction mechanism involving thiolesters, highlighting the potential of thiol-containing compounds in biochemical research and their reactivity towards specific amino acids, which could be essential in understanding protein functions and modifications (Howard, 1981).
Synthesis and Characterization
Research on the synthesis of ω-Substituted Alkanethiols and (Bromomethyl)methylthiomalonates explores the preparation of multifunctional derivatives from thiols, which could be crucial in developing new materials or bioactive compounds with specific properties (Pfammatter et al., 2001).
Antioxidant and Inhibitory Activities
A study focusing on the synthesis, characterization, and evaluation of transition metal complexes of novel amino acid-bearing Schiff base ligands highlighted the antioxidant and selective xanthine oxidase inhibitory activities of these compounds. This research demonstrates the potential therapeutic applications of synthesized compounds in managing oxidative stress and related diseases (Ikram et al., 2015).
Analytical Applications
The development of high-performance liquid chromatographic (HPLC) methods for the determination of aliphatic thiols using fluorogenic derivatization reagents represents a significant advancement in analytical chemistry, allowing for the sensitive and selective analysis of thiols in various samples (Gatti et al., 1990).
Metabolic Studies
Investigations into the metabolism of thiamine by soil microorganisms, leading to the isolation of specific thiamine degradation products, provide valuable insights into the microbial transformation of vitamins and could inform the development of biotechnological applications for vitamin production or degradation (Neal, 1969).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .
properties
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-8(4-7(9)10)6-2-3-11-5-6/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMBDOTTSSMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(thiolan-3-yl)amino]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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